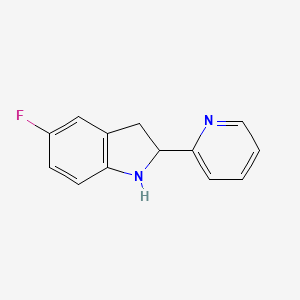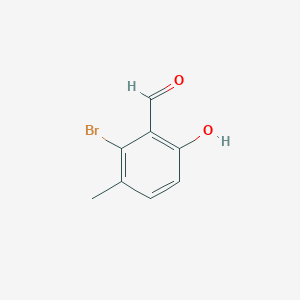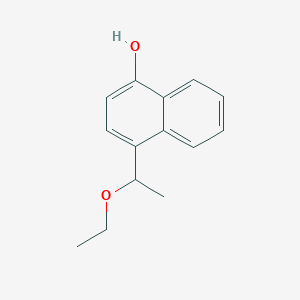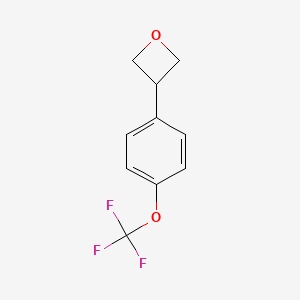
3-(4-(Trifluoromethoxy)phenyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Trifluoromethoxy)phenyl)oxetane is a chemical compound characterized by the presence of an oxetane ring and a trifluoromethoxyphenyl group. The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and unique reactivity. The trifluoromethoxy group is an electron-withdrawing substituent that can significantly influence the compound’s chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethoxy)phenyl)oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the intramolecular cyclization of epoxides or halohydrins. For example, the reaction of 4-(trifluoromethoxy)phenyl epoxide with a suitable base can lead to the formation of the oxetane ring .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Trifluoromethoxy)phenyl)oxetane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can lead to the opening of the oxetane ring.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethoxy group under appropriate conditions.
Major Products Formed
Oxidation: Oxidized intermediates with increased reactivity.
Reduction: Ring-opened products.
Substitution: Substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
3-(4-(Trifluoromethoxy)phenyl)oxetane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)oxetane involves its reactivity due to the strained oxetane ring and the electron-withdrawing trifluoromethoxy group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)oxetane: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-(4-Fluorophenyl)oxetane: Contains a fluorine atom instead of the trifluoromethoxy group.
3-Phenyl-oxetane: Lacks the trifluoromethoxy substituent.
Uniqueness
3-(4-(Trifluoromethoxy)phenyl)oxetane is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and materials science .
Eigenschaften
Molekularformel |
C10H9F3O2 |
|---|---|
Molekulargewicht |
218.17 g/mol |
IUPAC-Name |
3-[4-(trifluoromethoxy)phenyl]oxetane |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)15-9-3-1-7(2-4-9)8-5-14-6-8/h1-4,8H,5-6H2 |
InChI-Schlüssel |
MOGRVUUMZAIJRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C2=CC=C(C=C2)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Bromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11889101.png)
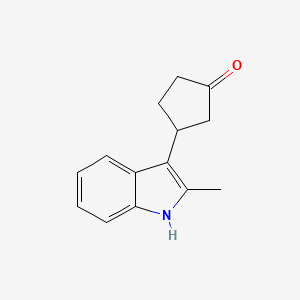
![6-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11889112.png)
![3-(3-Ethylimidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B11889115.png)
![1,3-Dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B11889118.png)
![1,5-Dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-4(5H)-one](/img/structure/B11889138.png)

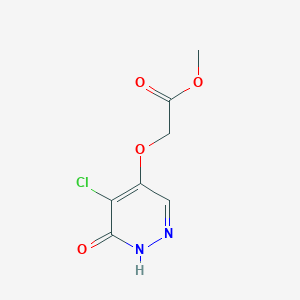
![6-chloro-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B11889156.png)
